molecular formula C12H16 B1323655 4-(2,5-Dimethylphenyl)-1-butene CAS No. 161865-25-4

4-(2,5-Dimethylphenyl)-1-butene

Cat. No.: B1323655
CAS No.: 161865-25-4
M. Wt: 160.25 g/mol
InChI Key: IZKLUGFRHNVQHW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1-butene is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-enyl-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKLUGFRHNVQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641224
Record name 2-(But-3-en-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161865-25-4
Record name 2-(But-3-en-1-yl)-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2,5 Dimethylphenyl 1 Butene and Analogues

Direct Synthetic Routes to 4-(2,5-Dimethylphenyl)-1-butene

Direct synthetic routes offer an efficient means of producing this compound by forming the crucial aryl-alkene bond in a primary reaction step. These methods include classical electrophilic aromatic substitutions as well as modern catalytic reactions.

Friedel-Crafts Alkylation Strategies for Aryl-Alkene Formation

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl substituents to an aromatic ring. byjus.com This electrophilic aromatic substitution reaction can be adapted to form aryl-alkenes. organic-chemistry.orgmt.com In the context of synthesizing this compound, this would typically involve the reaction of 1,4-dimethylbenzene with a suitable four-carbon alkenyl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). mt.com

The mechanism proceeds through the formation of a carbocation from the alkylating agent, which then attacks the electron-rich 2,5-dimethylphenyl ring. byjus.commt.com However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomeric products. Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. organic-chemistry.org An alternative to direct alkylation is Friedel-Crafts acylation followed by a reduction of the ketone, which can offer better control over the final product structure. mt.commt.com

Recent advancements in this area have focused on developing more selective and reusable catalysts to overcome these limitations. For instance, iron oxide nanoparticles have been shown to be effective and reusable catalysts for the alkylation of arenes. organic-chemistry.org

Olefin Metathesis Approaches in Alkene Synthesis

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction often utilizes ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance and stability in air and moisture. wikipedia.orgnih.gov

For the synthesis of this compound, a cross-metathesis (CM) reaction could be employed. sigmaaldrich.com This would involve reacting a terminal alkene, such as 2,5-dimethylstyrene, with an excess of a simple alkene like propylene (B89431), in the presence of a suitable metathesis catalyst. The reaction can be driven to completion by the removal of a volatile byproduct, such as ethene. sigmaaldrich.comharvard.edu

The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal carbene with an alkene. wikipedia.orgharvard.edu This intermediate can then undergo cycloreversion to yield new alkene products and regenerate the metal carbene. mdpi.com

Table 1: Comparison of Direct Synthetic Routes

Method Key Reagents Catalyst Potential Advantages Potential Disadvantages
Friedel-Crafts Alkylation 1,4-Dimethylbenzene, Butenyl Halide/Alcohol Lewis Acid (e.g., AlCl3) Readily available starting materials. Carbocation rearrangements, polyalkylation. organic-chemistry.orgmt.com
Olefin Cross-Metathesis 2,5-Dimethylstyrene, Propylene Ruthenium-based (e.g., Grubbs') High functional group tolerance, high selectivity. nih.gov Catalyst cost, potential for side reactions. sigmaaldrich.com

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net Reactions such as the Suzuki, Negishi, and Heck couplings provide powerful tools for connecting an aryl group to an alkene chain. nih.govrhhz.net

For the synthesis of this compound, a Suzuki coupling could involve the reaction of a (2,5-dimethylphenyl)boronic acid with a 4-halobut-1-ene (e.g., 4-bromobut-1-ene) in the presence of a palladium catalyst and a base. researchgate.net Alternatively, a Negishi coupling could utilize an organozinc reagent. nih.gov The Heck reaction, on the other hand, would couple 1-bromo-2,5-dimethylbenzene directly with 1-butene (B85601), although regioselectivity can be a challenge.

These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent (in Suzuki and Negishi) or migratory insertion of the alkene (in Heck), and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

Indirect Synthesis via Precursor Functionalization

Indirect synthetic routes involve the initial synthesis of a precursor molecule which is then chemically modified to yield the final product, this compound. This approach can offer greater control over the final structure and avoid issues like rearrangements that can plague direct methods.

Approaches Involving Halogenated Butene Intermediates

This strategy involves the use of halogenated butenes as key intermediates. For instance, a Grignard reagent prepared from a halogenated 2,5-dimethylbenzene could react with a 4-halobut-1-ene in a coupling reaction. More commonly, a nucleophilic substitution reaction can be employed where a (2,5-dimethylphenyl)lithium or Grignard reagent attacks an electrophilic carbon on a butene derivative.

The synthesis and reactions of various mixed halogenobuta-1,3-dienes have been extensively studied, highlighting the versatility of these intermediates in organic synthesis. researchgate.net For example, 1-bromo-3-methyl-2-butene is a commonly used hemiterpene precursor in various synthetic applications. researchgate.net

Derivatization of Phenolic or Aldehydic Precursors

Another indirect route involves starting with a functionalized aromatic precursor, such as a phenol (B47542) or an aldehyde, and building the butene side chain. For example, a 2,5-dimethylphenol (B165462) could be converted to its corresponding triflate, which can then participate in a cross-coupling reaction.

Alternatively, a 2,5-dimethylbenzaldehyde (B165460) could be subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide derived from a three-carbon alkyl halide. This would generate the double bond of the butene side chain. One-pot Suzuki cross-coupling followed by a Wittig olefination has been demonstrated as a facile method for preparing related biphenylacrylates. mdpi.com

The synthesis of related dimethoxy-substituted phenols and hydroquinones by fungi highlights the natural occurrence of functionalized aromatic precursors that could potentially be modified for such synthetic purposes. nih.gov

Table 2: Comparison of Indirect Synthetic Routes

Method Precursor Type Key Reaction Potential Advantages Potential Disadvantages
Halogenated Butene Intermediates Halogenated 2,5-dimethylbenzene Grignard Reaction/Coupling Good control over substitution pattern. Multi-step process, potential for side reactions.
Phenolic/Aldehydic Derivatization 2,5-Dimethylphenol or 2,5-Dimethylbenzaldehyde Wittig Reaction/Cross-Coupling Versatility in building the side chain. Requires functionalized starting materials, multi-step.

Catalytic Systems in the Synthesis of Aryl-Alkenes

The synthesis of 4-aryl-1-butenes, including this compound, heavily relies on catalytic systems that can efficiently form carbon-carbon bonds. Transition metals, particularly palladium, have been central to the development of these synthetic routes.

Transition Metal-Catalyzed Alkene Synthesis

The Mizoroki-Heck reaction stands as a cornerstone for the synthesis of aryl-alkenes. nih.govacs.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an alkene, providing a direct method for the arylation of the double bond. nih.govyoutube.com For the synthesis of this compound, this would typically involve the coupling of a 2,5-dimethylphenyl halide (e.g., 1-bromo-2,5-dimethylbenzene) with 1-butene.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final aryl-alkene product and regenerates the palladium catalyst. uwindsor.cadiva-portal.org The choice of catalyst precursor, ligands, base, and solvent is crucial for the success of the reaction. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. youtube.com

An alternative, non-Heck-type synthesis for a similar compound, 4-phenyl-1-butene, involves the reaction of a Grignard reagent derived from allyl chloride with benzyl (B1604629) chloride in a mixture of tetrahydrofuran (B95107) and tert-butyl methyl ether. chemicalbook.com This method, while not catalytic, provides another route to the 4-aryl-1-butene scaffold.

Enantioselective and Regioselective Synthetic Pathways

Controlling the stereochemistry and regiochemistry of the product is a significant focus in modern organic synthesis. In the context of this compound and its analogues, this translates to achieving enantioselectivity at the chiral center (if one is formed) and regioselectivity in the placement of the double bond.

Enantioselective Pathways: The standard Heck reaction does not typically generate a stereogenic center unless the alkene substrate is appropriately substituted. However, the development of the asymmetric Heck reaction (AHR) has enabled the synthesis of chiral products with high enantioselectivity. uwindsor.carsc.org This is achieved by employing chiral phosphine (B1218219) ligands that coordinate to the palladium center and influence the facial selectivity of the alkene insertion. A prominent example of a chiral ligand used in AHR is (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). chim.it The intramolecular version of the AHR has been particularly successful in the synthesis of complex natural products, demonstrating its power in creating tertiary and quaternary stereocenters. nih.govchim.it For an intermolecular reaction that could lead to a chiral analogue of this compound, a prochiral alkene substrate would be necessary, and the choice of a suitable chiral ligand would be paramount to induce enantioselectivity.

Regioselective Pathways: The regioselectivity of the Heck reaction with terminal alkenes like 1-butene is a critical consideration. The reaction can potentially yield two regioisomers: the linear product (arylation at the terminal carbon) and the branched product (arylation at the internal carbon). The outcome is influenced by several factors, including the electronic properties of the alkene and the nature of the catalytic system. With electron-rich olefins, such as vinyl ethers, achieving high regioselectivity can be challenging, often resulting in a mixture of isomers. liv.ac.uk

However, significant strides have been made in controlling this selectivity. The use of specific ligands and solvent systems can direct the reaction towards a single regioisomer. For instance, employing bulky phosphine ligands like P(t-Bu)₃ can favor the formation of the linear product. diva-portal.org Furthermore, the use of ionic liquids as solvents has been shown to dramatically improve regioselectivity in the Heck arylation of electron-rich olefins, leading exclusively to the branched isomer in some cases. liv.ac.uk The choice between the neutral or cationic pathway of the Heck reaction, often dictated by the solvent and additives, also plays a crucial role in determining the regiochemical outcome. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of aryl-alkenes like this compound via the Heck reaction are highly dependent on the careful optimization of several parameters. Key variables include the palladium source, the ligand, the base, the solvent, and the reaction temperature.

Below is a table summarizing typical conditions and findings for Heck-type reactions relevant to the synthesis of aryl-alkenes.

Catalyst SystemAryl HalideAlkeneBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / PPh₃Aryl BromideStyrene (B11656)NaOAcN/AN/AGood
Pd(OAc)₂ / P(t-Bu)₃Aryl ChlorideVinyl EtherCs₂CO₃Dioxane120High
Herrmann's PalladacycleAryl ChlorideElectron-poor olefinN/AIonic Liquid/DioxaneMicrowaveAccelerated
Pd(OAc)₂4-BromoanisoleButyl vinyl etherN/ADMFN/AMixture of regioisomers
Pd(OAc)₂ / Bidentate LigandAryl TriflateButyl vinyl etherN/ADMFN/A>99:1 Regioselectivity

The data indicates that no single set of conditions is universally optimal. For instance, while aryl bromides are common substrates, the use of more challenging aryl chlorides can be achieved with specific bulky phosphine ligands. diva-portal.org The use of microwave irradiation has been shown to significantly reduce reaction times. rsc.org For electron-rich olefins, where regioselectivity is a concern, moving from aryl halides to aryl triflates or employing bidentate ligands can provide much cleaner reactions with high yields of the desired isomer. liv.ac.uk The choice of base is also critical, with common options including organic bases like triethylamine (B128534) and inorganic bases such as sodium acetate or potassium carbonate.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.orgnih.gov

Key green chemistry considerations applicable to aryl-alkene synthesis include:

Catalysis: The use of catalysts, such as the palladium complexes in the Heck reaction, is a fundamental principle of green chemistry. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. The development of highly active catalysts with high turnover numbers is a continuous goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. berkeley.edu Addition reactions are ideal in this regard. While coupling reactions like the Heck reaction are not perfectly atom-economical due to the formation of a salt byproduct, their efficiency and selectivity often make them the most sustainable option available.

Safer Solvents and Auxiliaries: Many organic reactions are performed in volatile organic compounds (VOCs), which can be hazardous. Green chemistry encourages the use of safer solvents. nih.gov In the context of the Heck reaction, research has explored the use of water or ionic liquids as reaction media. liv.ac.uk Ionic liquids, in particular, have shown the dual benefit of being non-volatile and enhancing the regioselectivity of the reaction. liv.ac.uk

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. nih.gov The use of microwave-assisted heating can be considered a green approach as it can dramatically shorten reaction times, leading to significant energy savings compared to conventional heating methods. rsc.org

Waste Prevention: Designing syntheses to prevent waste is a primary goal. This can be achieved by using highly selective catalytic reactions that minimize byproduct formation and by developing methods for catalyst recovery and reuse. nih.gov

By integrating these principles, the synthesis of this compound and other aryl-alkenes can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 4 2,5 Dimethylphenyl 1 Butene

Olefin Functionalization Reactions

The terminal alkene group in 4-(2,5-dimethylphenyl)-1-butene is susceptible to a variety of addition reactions, allowing for the introduction of diverse functionalities.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is a fundamental reaction for the saturation of the olefinic double bond in this compound, converting it to the corresponding alkane, 1-(2,5-dimethylphenyl)butane. This exothermic process typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). youtube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

The stability of the alkene influences the heat of hydrogenation; more stable, substituted alkenes release less energy upon hydrogenation. youtube.com While the precise mechanism is not fully understood, it is believed to involve the adsorption of hydrogen onto the metal catalyst surface, weakening the H-H bond and facilitating its addition across the double bond. youtube.com This method is a form of catalytic reduction, effectively transforming an alkene into an alkane. youtube.com

Hydrovinylation and Oligomerization Reactions

Hydrovinylation involves the addition of an alkene across the C-H bond of ethylene (B1197577), a reaction catalyzed by metal complexes. wikipedia.org A more general term, hydroalkenylation, describes the insertion of an alkene into a C-H bond of any terminal alkene. wikipedia.org These reactions can exhibit high regio- and stereoselectivity, which are often influenced by the choice of metal catalyst, ligands, and counterions. wikipedia.org For instance, nickel and cobalt complexes are known to be active catalysts for hydrovinylation. wikipedia.org

Oligomerization of butenes is a significant industrial process for producing liquid fuels and chemical intermediates. mdpi.com This reaction can be catalyzed by various materials, including solid phosphoric acid and zeolites like H-ZSM-5. mdpi.comresearchgate.net The process often follows a carbenium ion mechanism, where butene molecules sequentially add to form larger oligomers such as octenes (C₈) and dodecenes (C₁₂). mdpi.com The reaction conditions, including temperature and pressure, play a crucial role in product selectivity. For example, with H-ZSM-5, lower temperatures favor oligomerization, while higher temperatures can lead to cracking. researchgate.net Homogeneous catalysts, such as nickel complexes combined with diethyl aluminum ethoxide, have also been shown to be effective for the linear oligomerization of 1-butene (B85601). sciengine.com

The dimerization of ethylene to produce 1-butene is a specific example of hydrovinylation and is a key process in the chemical industry, with technologies like the AlphaButol® process being widely implemented. wikipedia.orgaxens.net

Table 1: Catalytic Systems for Butene Oligomerization
Catalyst SystemReactantKey ProductsReference
Hierarchical HZSM-5 ZeolitesButeneC₈+ hydrocarbons mdpi.com
Solid Phosphoric Acid (SPA)ButeneGasoline fractions mdpi.com
(hfacac)₂Ni/Et₂AlOEt1-ButeneLinear oligomers sciengine.com
Zirconocene/MAO1-Butene with higher α-olefinsLow molecular weight oils researchgate.net
H-ZSM-5 Zeolite1-ButeneC₈+ olefins researchgate.net

Hydroformylation of Olefinic Bonds

Hydroformylation, also known as the oxo process, is a crucial industrial method for producing aldehydes from alkenes, synthesis gas (a mixture of carbon monoxide and hydrogen), and a catalyst. researchgate.netmdpi.com The reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. researchgate.net For a terminal alkene like this compound, hydroformylation can yield two isomeric aldehydes: the linear product, 5-(2,5-dimethylphenyl)pentanal, and the branched product, 4-(2,5-dimethylphenyl)-2-methylbutanal.

The regioselectivity of the reaction (the ratio of linear to branched products) is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center, which is typically rhodium or cobalt. researchgate.netresearchgate.net For instance, rhodium catalysts modified with phosphine (B1218219) ligands are widely used to achieve high selectivity for the desired aldehyde isomer. researchgate.net The reaction conditions, such as temperature, pressure, and the H₂/CO ratio, also significantly influence the reaction rate and selectivity. mdpi.comresearchgate.net

Table 2: Catalyst Systems for Butene Hydroformylation
Catalyst SystemReactantKey FeaturesReference
Rh(acac)(CO)₂ with N-pyrrolylphosphine ligands1-ButeneHighly regioselective for the linear aldehyde researchgate.net
Phosphine-containing organic polymer-supported catalystButeneHigh catalytic activity and n/iso ratio of 2-65 google.com
Rhodium complexes with phospholane-phosphite ligandsTerminal 'alkyl-alkenes'High branched regioselectivity mdpi.com

Epoxidation and Dihydroxylation Reactions

Epoxidation is the process of converting the double bond of an alkene into an epoxide, a three-membered ring containing an oxygen atom. This transformation is a valuable step in organic synthesis as epoxides are versatile intermediates. bath.ac.uk The epoxidation of alkenes like this compound can be achieved using various reagents, such as peroxy acids (e.g., m-chloroperbenzoic acid) or through catalytic processes using hydrogen peroxide as the oxidant in the presence of a metal catalyst. google.comorganic-chemistry.org For instance, titanium silicate (B1173343) (TS-1) catalysts have been studied for the epoxidation of 1-butene with hydrogen peroxide. abo.fi The stability of the resulting epoxide can vary depending on the structure of the starting alkene. abo.fi In some cases, the epoxidation can be carried out in the presence of carbon monoxide, which assists in the in-situ generation of the oxidizing agent. aiche.org

Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond of an alkene to form a vicinal diol or glycol. nih.gov This reaction can proceed through two main stereochemical pathways: syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, and anti-dihydroxylation, where they add to opposite faces. libretexts.orglibretexts.org

Syn-dihydroxylation is commonly achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org These reactions are believed to proceed through a cyclic metallocyclic intermediate. libretexts.orglibretexts.org

Anti-dihydroxylation can be accomplished by the acid-catalyzed ring-opening of an epoxide with water. libretexts.orglibretexts.org

Recent advancements have focused on developing metal-free electrochemical methods for the dihydroxylation of unactivated alkenes, offering a more environmentally friendly approach. nih.gov

Reactions Involving the Aromatic Moiety

The 2,5-dimethylphenyl group of the compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. uci.edulumenlearning.com

The two methyl groups on the phenyl ring in this compound are activating, electron-donating groups. youtube.com Alkyl groups activate the ring towards electrophilic attack and are ortho, para-directors. uci.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl groups. In the case of the 2,5-dimethylphenyl group, the available positions for substitution are at carbons 3, 4, and 6. The directing effects of the two methyl groups would favor substitution at positions 4 and 6 (ortho to one methyl group and meta to the other, or para to one methyl group). Steric hindrance might influence the relative rates of substitution at these positions.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.comlumenlearning.com

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst like FeCl₃ or FeBr₃. lumenlearning.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Oxidation Reactions of Aromatic Methyl Groups

The oxidation of this compound can target several sites: the aromatic methyl groups, the aromatic ring itself, or the butene side chain. The oxidation of methyl groups on an aromatic ring is a common transformation. For instance, methyl aromatics like xylenes (B1142099) can be oxidized to the corresponding carboxylic and dicarboxylic acids. This process can be achieved using various oxidizing agents and conditions.

While specific studies on the oxidation of this compound's methyl groups are not extensively documented, the reactivity can be inferred from related compounds. The 2,5-dimethylphenyl group is a derivative of p-xylene (B151628). The oxidation of such compounds typically involves the conversion of the methyl groups to carboxylic acid groups. This could potentially lead to the formation of 2-methyl-5-(1-buten-4-yl)benzoic acid or 4-(1-buten-4-yl)isophthalic acid, depending on whether one or both methyl groups are oxidized.

These reactions are often catalyzed by transition metals and can proceed through radical intermediates. The presence of the butene chain adds another layer of complexity, as the double bond can also be a target for oxidation, potentially leading to epoxidation, diol formation, or cleavage, depending on the reagents used. The major product of enzymatic oxidation of similar 4-aryl compounds has been observed to be the corresponding pyridine (B92270) derivative, suggesting oxidation of the ring system itself is also a possible pathway. nih.gov

Table 1: Potential Oxidation Products of this compound

ReactantOxidizing Conditions (Example)Potential Product(s)Notes
This compoundStrong oxidant (e.g., KMnO₄, heat)4-carboxy-2-methylbenzoic acid (trimellitic acid derivative after side chain cleavage)Both methyl groups and the alkene chain are oxidized.
This compoundMilder, selective oxidant2-methyl-5-(1-buten-4-yl)benzoic acidSelective oxidation of one methyl group.
This compoundMilder, selective oxidant4-(1-buten-4-yl)isophthalic acidOxidation of both methyl groups while preserving the alkene.
This compoundPeroxy acid (e.g., m-CPBA)4-(2,5-Dimethylphenyl)-1,2-epoxybutaneSelective epoxidation of the double bond.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound is a critical aspect, particularly in polymerization, where the spatial arrangement of the monomer units dictates the properties of the resulting polymer.

Cis-trans (or geometric) isomerism is a form of stereoisomerism that can occur in alkenes. For an alkene to exhibit cis-trans isomerism, each carbon atom of the double bond must be bonded to two different groups.

In the case of this compound, the double bond is between carbon-1 (C1) and carbon-2 (C2). Carbon-1 is bonded to two hydrogen atoms, which are identical. Because one of the double-bond carbons is attached to two identical groups, rotation around the C=C bond does not result in a different stereoisomer. Therefore, this compound cannot exhibit cis-trans isomerism.

While the monomer itself is achiral and does not undergo cis-trans isomerization, its reactions can generate chiral centers, and controlling the stereochemistry of these centers is a key goal in synthesis. The most significant example is the stereoselective polymerization of this α-olefin.

During polymerization, the monomer adds to the growing polymer chain, and the tertiary carbon in each monomer unit becomes a chiral center. The spatial orientation of the bulky (2,5-dimethylphenyl)ethyl side group relative to the polymer backbone can be controlled to produce different stereoisomers, or diastereomers, of the polymer. This control is known as diastereoselectivity.

Isotactic polymers: All side groups are on the same side of the polymer chain.

Syndiotactic polymers: The side groups alternate regularly from one side of the chain to the other.

Atactic polymers: The side groups are arranged randomly.

The stereoselectivity of the polymerization is highly dependent on the catalyst used. uleth.ca Homogeneous single-site catalysts, such as metallocenes, are particularly effective in producing polymers with high stereoregularity. magtech.com.cnthieme-connect.de For example, C₂-symmetric metallocene catalysts typically produce isotactic polymers, while Cₛ-symmetric catalysts can yield syndiotactic polymers. nih.govmdpi.com The precise control afforded by these catalysts allows for the synthesis of poly[this compound] with tailored properties that depend directly on its stereochemical structure. researchgate.net

Reaction Mechanism Elucidation

The polymerization of α-olefins like this compound with Ziegler-Natta or metallocene catalysts is a cornerstone of polymer chemistry. wikipedia.orglibretexts.org Understanding the underlying reaction mechanisms is crucial for catalyst design and for controlling polymer properties. The two most prominent proposed mechanisms are the Cossee-Arlman mechanism and the metallacycle mechanism.

The Cossee-Arlman mechanism is widely accepted as the primary pathway for the Ziegler-Natta polymerization of alkenes. uleth.cawikipedia.org It involves the stepwise insertion of the monomer into a metal-alkyl bond at the catalyst's active site.

The key steps of the mechanism as applied to this compound are:

Olefin Coordination: The 1-butene double bond of the monomer coordinates to a vacant site on the transition metal center (e.g., Titanium or Zirconium) of the catalyst. libretexts.orgwikipedia.org

Migratory Insertion: The coordinated alkene then inserts into the existing bond between the metal and the growing polymer chain (a metal-alkyl bond). This is a 1,2-insertion that extends the polymer chain by one monomer unit and creates a new vacant site for the next monomer to coordinate. wikipedia.org This step is often facilitated by an α-agostic interaction that stabilizes the transition state. uleth.ca

Chain Propagation: These steps of coordination and insertion repeat, leading to the growth of the polymer chain. wikipedia.org

Chain Termination: The process is terminated by various pathways, such as β-hydride elimination, which releases the polymer chain and regenerates a metal-hydride species that can initiate a new chain.

The stereochemistry of the resulting polymer is determined during the insertion step. The ligands on the metallocene catalyst create a specific chiral environment around the metal center, which directs the incoming monomer to coordinate and insert with a specific orientation, thus controlling the tacticity of the polymer. wikipedia.org The bulky 2,5-dimethylphenyl substituent on the monomer would play a significant role in the steric interactions that guide this stereoselective insertion.

Table 2: Key Stages of the Cossee-Arlman Mechanism for this compound Polymerization

StageDescriptionIntermediate
Catalyst Activation A precatalyst (e.g., Cp₂ZrCl₂) reacts with a cocatalyst (e.g., MAO) to form a catalytically active species with a metal-alkyl bond and a vacant coordination site. wikipedia.org[LₙM-R]⁺
Coordination A molecule of this compound coordinates to the vacant site on the metal center.[LₙM-R(C₁₀H₁₂)]⁺
Migratory Insertion The coordinated alkene inserts into the M-R bond, extending the polymer chain. The original alkyl group R migrates to one carbon of the double bond, while the metal forms a new bond with the other carbon.[LₙM-CH₂-CH(R)-(CH₂)₂-Ph(Me)₂]⁺
Propagation The cycle of coordination and insertion repeats, adding more monomer units.[LₙM-(Polymer)]⁺

LₙM = Ligated Metal Center; R = Growing Polymer Chain; C₁₀H₁₂ = this compound

An alternative pathway, particularly discussed for olefin dimerization and oligomerization, is the metallacycle mechanism. This mechanism does not involve a pre-existing metal-alkyl bond for initiation. Instead, it proceeds through the formation of a metallacyclic intermediate.

The key steps are:

Oxidative Coupling: Two olefin monomers coordinate to the metal center and then couple to form a metallacyclopentane intermediate. This involves the formal oxidation of the metal.

β-Hydride Elimination and Reductive Elimination: The metallacyclopentane can then undergo β-hydride elimination to form a linear olefin and a metal-hydride species. Subsequent reductive elimination releases the final product.

For the polymerization of 1-butene, DFT studies and experimental evidence often suggest the Cossee-Arlman mechanism is energetically favored over the metallacycle pathway, especially for producing high polymers. osti.gov However, the metallacycle mechanism can be relevant in certain catalytic systems, particularly those involving nickel and used for dimerization or oligomerization, and cannot be entirely discounted without specific investigation for a given catalyst and substrate.

Role of Ligands and Co-catalysts in Reaction Selectivity

The selectivity of catalytic reactions involving this compound is critically influenced by the choice of ligands and co-catalysts. These components of the catalytic system play a pivotal role in directing the reaction towards a specific outcome, be it controlling the position of functionalization (regioselectivity) or the formation of a specific stereoisomer (enantioselectivity). The electronic and steric properties of ligands, which coordinate to the metal center, and the nature of the co-catalyst, which can act as an activator or modifier, are key determinants of the reaction's efficiency and selectivity.

In transition-metal-catalyzed reactions, the ancillary ligand environment around the metal center is a crucial factor in determining the stereochemical outcome. nih.gov The interaction between the ligand, the substrate, and the metal catalyst can control product selectivity through steric repulsions and electronic effects. nih.gov For unactivated terminal alkenes like this compound, which lack strong coordinating groups, achieving high selectivity can be challenging due to weak binding to the metal catalyst and minimal steric differentiation. nih.gov

Please note: While the principles discussed are broadly applicable to this compound, specific experimental data for this compound is limited in publicly available research. The following examples and data tables for analogous terminal alkenes are presented to illustrate the fundamental roles of ligands and co-catalysts.

Influence of Ligands in Hydroformylation

Hydroformylation is a key industrial process that converts alkenes into aldehydes. For a terminal alkene like this compound, hydroformylation can yield two primary regioisomers: the linear aldehyde, 5-(2,5-dimethylphenyl)pentanal, and the branched aldehyde, 2-methyl-4-(2,5-dimethylphenyl)butanal. The ratio of these isomers (l/b ratio) is largely dictated by the steric and electronic properties of the phosphine or phosphite (B83602) ligands attached to the rhodium catalyst.

The choice of ligand is also paramount in asymmetric hydroformylation, where the goal is to produce a single enantiomer of the chiral branched aldehyde. Chiral ligands create a chiral environment around the metal center, which allows for differentiation between the two prochiral faces of the alkene, leading to an enantiomeric excess (ee) of one product.

Research on the hydroformylation of various 1-alkenes has demonstrated that bulky phosphine ligands tend to favor the formation of the linear aldehyde due to steric hindrance, which disfavors the formation of the more crowded transition state leading to the branched product. Conversely, certain chiral diphosphine ligands with specific bite angles and electronic properties can promote the formation of the branched aldehyde with high enantioselectivity. chemrxiv.orgnih.gov For instance, in the rhodium-catalyzed hydroformylation of 1-dodecene, a simple 1-alkene, the ligand Ph-BPE was shown to be effective in producing the branched aldehyde with high enantioselectivity. chemrxiv.org

SubstrateCatalyst PrecursorLigandConditionsBranched:Linear RatioEnantiomeric Excess (ee)Reference
1-DodeceneRh(acac)(CO)₂Me-DuPhos80 °C, 150 psi (CO/H₂)GoodPoor chemrxiv.org
1-DodeceneRh(acac)(CO)₂Me-BPE80 °C, 150 psi (CO/H₂)GoodPoor chemrxiv.org
1-DodeceneRh(acac)(CO)₂Ph-BPE80 °C, 150 psi (CO/H₂)15:198:2 er chemrxiv.org
Styrene (B11656)Rh(acac)(CO)₂(S)-BTFM-Garphos--53% nih.gov

Role of Co-catalysts in Ziegler-Natta Polymerization

In the context of polymerization, particularly with Ziegler-Natta catalysts, both the ligand on the transition metal and the co-catalyst are fundamental in controlling the properties of the resulting polymer. Ziegler-Natta catalysts are widely used for the polymerization of α-olefins. A typical system consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium).

The co-catalyst plays several roles: it alkylates the transition metal center, creating the active sites for polymerization, and it can also act as a scavenger for impurities. The structure of the co-catalyst can significantly influence the polymerization kinetics, the molecular weight of the polymer, and the incorporation of comonomers.

For a substituted styrene derivative like this compound, the stereochemistry of the resulting polymer would be highly dependent on the catalyst system. The use of chiral metallocene catalysts, a type of homogeneous Ziegler-Natta catalyst, can lead to the formation of isotactic or syndiotactic polymers, where the stereocenters in the polymer chain have a regular arrangement. This stereocontrol is a direct result of the ligand architecture around the metal center.

Studies on the copolymerization of ethylene and 1-butene have shown that the type of co-catalyst can affect the rate of polymerization and the degree of comonomer incorporation. For instance, combinations of fully alkylated co-catalysts like triethylaluminium (TEA) and triisobutylaluminium (TIBA) with chlorinated ones such as diethylaluminium chloride (DEAC) can enhance the incorporation of the comonomer.

MonomersCatalystCo-catalystEffectReference
Ethylene/1-ButeneTiCl₄/MgCl₂TEA and TIBAHighest copolymerization rate.
Ethylene/1-ButeneTiCl₄/MgCl₂TEA + DEACIncreased molecular weight of the polymer.
Ethylene/1-ButeneTiCl₄/MgCl₂TIBA + DEACPromoted comonomer incorporation up to 34%.

Polymerization Science of 4 2,5 Dimethylphenyl 1 Butene

Monomer Behavior in Polymerization Systems

Homopolymerization Characteristics and Kinetics

The homopolymerization of 4-(2,5-dimethylphenyl)-1-butene is a process influenced by the catalyst system employed. While specific kinetic data for the homopolymerization of this particular monomer is not extensively detailed in the provided search results, general principles of α-olefin polymerization can be applied. The rate of polymerization and the resulting polymer's molecular weight are typically dependent on factors such as monomer concentration, temperature, and the nature of the catalyst.

In analogous α-olefin polymerizations, such as that of 1-butene (B85601), the kinetics are significantly affected by the catalyst and cocatalyst system. For instance, in the polymerization of 1-butene using a MgCl2-supported TiCl4 catalyst, the polymerization rate and the molecular weight of the resulting poly(1-butene) are influenced by the presence of electron donors like ethyl benzoate (B1203000) or 2,2,6,6-tetramethylpiperidine. capes.gov.br These additives can enhance stereospecificity and increase the polymer's molecular weight. capes.gov.br

The kinetics of such reactions often involve an initiation step where the monomer coordinates with the active metal center, followed by repeated insertion of monomer units into the metal-carbon bond during the propagation phase. Termination reactions, which can limit the molecular weight of the polymer, also play a crucial role.

Copolymerization with Olefins (e.g., Propylene (B89431), 1-Butene)

The copolymerization of aryl-substituted α-olefins like this compound with other olefins such as propylene and 1-butene is a key area of research. This process allows for the modification of polymer properties by incorporating different monomer units into the polymer chain.

Copolymerization with Propylene:

When copolymerized with propylene using metallocene catalysts, the incorporation of comonomers like 1-butene can influence the resulting copolymer's properties. For instance, the addition of 1-butene to propylene polymerization can affect the stereoregularity of the polymer chain, reduce the molecular weight, and alter the thermophysical and mechanical properties of the final material. researchgate.net While direct data on this compound is limited, it is expected that its bulkier nature would have a pronounced effect on these properties.

Copolymerization with 1-Butene:

The copolymerization of ethylene (B1197577) with 1-butene has been studied extensively, particularly in the context of producing linear low-density polyethylene (B3416737) (LLDPE). google.com Single-site catalysts are often employed in these processes to achieve specific polymer architectures. google.com The incorporation of 1-butene influences the density, melt index, and molecular weight distribution of the resulting copolymer. google.com It is plausible that copolymerizing this compound with 1-butene would lead to polymers with unique thermal and mechanical properties due to the presence of the bulky aromatic side group.

Catalytic Systems for Polymerization

Metallocene-Based Catalysts and Ligand Design

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, are highly effective for olefin polymerization. hhu.de These catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), form single-site active centers that can produce polymers with narrow molecular weight distributions. researchgate.nethhu.de

The design of the ligand framework surrounding the metal center is crucial for catalyst performance. For ansa-metallocenes, the bridge connecting the cyclopentadienyl-type ligands and the substituents on these ligands can be modified to tune the catalyst's activity and stereoselectivity. hhu.deresearchgate.net For example, C2-symmetric ansa-metallocenes are known to produce isotactic polyolefins. researchgate.net DFT computational studies on 1-butene polymerization with a C2-symmetric ansa-metallocene have provided insights into the mechanistic aspects, including regioselectivity and termination reactions, which are influenced by the monomer structure. frontiersin.orgnih.gov These studies suggest that regioirregular insertions can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. frontiersin.orgnih.gov

The performance of metallocene catalysts in α-olefin polymerization generally decreases with increasing monomer size, following the order: ethene > propene > 1-butene > 1-pentene (B89616) > 1-hexene. hhu.de This trend suggests that the polymerization of the bulkier this compound would likely exhibit lower reaction rates compared to smaller α-olefins.

Non-Metallocene Organometallic Catalysts (e.g., Titanium-based, Nickel-based)

Non-metallocene catalysts, which lack the cyclopentadienyl (B1206354) ligand, have emerged as a versatile class of catalysts for olefin polymerization. mdpi.comnih.gov They offer a wide range of tunable electronic and steric properties through ligand design.

Titanium-based Catalysts:

Titanium-based catalysts, both homogeneous and heterogeneous, are widely used in olefin polymerization. mdpi.comippi.ac.ir Non-metallocene titanium complexes, such as those with N,N-bidentate ligands, have shown significant activity. mdpi.com The development of dendritic salicylaldimine titanium catalysts has also been explored for ethylene polymerization, demonstrating good catalytic performance. nih.gov Titanium tetra-butoxide, in combination with a cocatalyst, is a key component in homogeneous catalyst systems for ethylene dimerization to 1-butene, a process that can be influenced by promoters and modifiers to control selectivity and reduce polymer formation. ippi.ac.ir Porous coordination polymers based on titanium have also been developed as heterogeneous catalysts for chemical transformations. rsc.org

Nickel-based Catalysts:

Nickel-based catalysts, particularly late transition metal complexes, are known for their ability to polymerize ethylene and copolymerize it with polar monomers. researchgate.netmdpi.comjuniperpublishers.com The design of the ligand, often containing phosphorus and sulfur or nitrogen donor atoms, is critical to the catalyst's activity, thermal stability, and ability to incorporate comonomers. researchgate.netacs.org For instance, phosphine (B1218219) sulfonate nickel catalysts exhibit high activities and thermal stabilities, producing high-molecular-weight polyethylene. acs.org Nickel catalysts with α-diimine ligands can produce highly branched polyethylenes. juniperpublishers.com The thermal stability and redox behavior of nickel make it a versatile metal for a wide range of catalytic applications. mdpi.com

Heterogeneous Catalysis in Polymerization

To be suitable for industrial slurry or gas-phase polymerization processes, homogeneous catalysts like metallocenes often need to be immobilized on a solid support. researchgate.net This process, known as heterogenization, can influence the catalyst's activity and the morphology of the resulting polymer particles. researchgate.net

Common supports include silica, alumina, and magnesium chloride. capes.gov.brresearchgate.net The interaction between the catalyst and the support surface can affect the electronic and steric environment of the active site, potentially altering catalytic performance. researchgate.net

Metal-organic frameworks (MOFs) have also been explored as platforms for single-site heterogeneous catalysts. By exchanging metal ions within the MOF structure, it is possible to create well-defined, site-isolated catalytic centers for olefin polymerization. mit.edu

Mechanistic Aspects of Polymerization Propagation: A Theoretical Outlook

The polymerization of this compound would theoretically proceed via the insertion of the monomer into a growing polymer chain, a process governed by the catalyst system employed, typically a Ziegler-Natta or a metallocene-based catalyst. libretexts.orglibretexts.org The bulky 2,5-dimethylphenyl substituent is anticipated to play a crucial role in the following mechanistic steps.

Regioselectivity of Monomer Insertions (e.g., 1,2- and 2,1-insertions)

In the polymerization of α-olefins, the monomer can insert into the metal-carbon bond of the growing chain in two primary ways: 1,2-insertion, where the first carbon of the vinyl group bonds to the metal center, or 2,1-insertion, where the second carbon of the vinyl group forms the bond. For most α-olefins, 1,2-insertion is strongly favored due to steric and electronic factors. nih.gov In the case of this compound, the significant steric hindrance from the substituted phenyl group would almost certainly enforce a high degree of regioselectivity, favoring 1,2-insertion to minimize steric repulsion between the catalyst's ligands, the growing polymer chain, and the incoming monomer. While 2,1-insertions can occur, they are generally considered regio-errors and are often found at very low levels, primarily at the chain ends. nih.gov

Chain Transfer and Termination Processes

Chain transfer and termination are crucial events that control the molecular weight of the resulting polymer. wikipedia.orgmdpi.com Common chain transfer pathways in olefin polymerization include β-hydride transfer to the metal center or to the monomer, and chain transfer to a co-catalyst like an aluminum alkyl. acs.org The rate of these reactions relative to the rate of propagation determines the final polymer chain length. For a sterically hindered monomer like this compound, it is conceivable that the bulky substituent could influence the conformation of the growing chain, potentially affecting the accessibility of β-hydrogens and thus the rate of chain transfer. Termination reactions, which irreversibly deactivate the growing chain, can occur through various mechanisms, including reaction with impurities or specific reagents added to stop the polymerization. wikipedia.org

Isomerization Pathways and Microstructural Defects (e.g., 4,1 units)

In the polymerization of some α-olefins, isomerization of the monomer unit can occur, leading to the formation of microstructural defects such as 4,1-units. This typically involves a series of β-hydride elimination and re-insertion steps. While this has been observed in the polymerization of 1-butene, the propensity for such isomerization in the case of this compound is unknown without experimental data. The electronic nature of the aromatic ring could potentially influence the stability of intermediates involved in these isomerization pathways.

Control over Polymer Architecture and Molecular Weight Distribution

The ability to control polymer architecture (e.g., linear, branched) and molecular weight distribution is paramount for tailoring the final material properties. In Ziegler-Natta and metallocene-catalyzed polymerizations, this control is typically achieved by careful selection of the catalyst, co-catalyst, and polymerization conditions (temperature, pressure, monomer concentration). libretexts.orglibretexts.org For this compound, the choice of catalyst would be critical. A single-site catalyst, such as a metallocene, would be expected to produce a polymer with a narrower molecular weight distribution compared to a multi-site Ziegler-Natta catalyst. libretexts.org However, the bulky nature of the monomer could pose challenges for catalyst activity and stability.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the structure of 4-(2,5-Dimethylphenyl)-1-butene. The number of signals, their chemical shifts (δ), integration (for ¹H), and coupling patterns (J-coupling) allow for the assignment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the double bond, the allylic and benzylic protons of the butyl chain, and the protons of the two methyl groups attached to the aromatic ring. The chemical shifts are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment.

Predicted ¹H NMR Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-1 (2H) ~5.05 m - =CH₂
H-2 (1H) ~5.85 m - -CH=
H-3 (2H) ~2.35 m - -CH₂-CH=
H-4 (2H) ~2.65 t ~7.5 Ar-CH₂-
Ar-H (3H) ~6.95-7.05 m - Aromatic Protons

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
C-1 ~114.5 =CH₂
C-2 ~138.9 -CH=
C-3 ~35.8 -CH₂-CH=
C-4 ~33.2 Ar-CH₂-
C-Ar (quat) ~135.5 C2/C5-Ar
C-Ar (quat) ~138.0 C1-Ar
C-Ar (CH) ~127.5-130.0 Aromatic CH

Note: The data in the tables are predicted values based on established chemical shift principles and data for analogous structures. Actual experimental values may vary slightly.

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing detailed connectivity within the molecule. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over two to three bonds. princeton.edu For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the structure of the butene chain. It would also show correlations between the aromatic protons, helping to assign their specific positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's conformation. princeton.edu A key NOESY correlation would be expected between the benzylic protons (H-4) and the aromatic proton at the C6 position, as well as the methyl protons at the C2 position.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. epfl.ch It is a powerful tool for definitively assigning carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~2.65 ppm (H-4) would correlate with the carbon signal at ~33.2 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to four bonds. epfl.ch This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons (~2.30 ppm) would show HMBC correlations to the aromatic carbons C-1, C-2, and C-6 (or C-4, C-5, and C-6), confirming their position on the ring.

Expected Key 2D NMR Correlations for this compound

Experiment Correlation From Correlation To Information Gained
COSY H-2 H-1, H-3 Confirms butene chain connectivity
COSY H-3 H-2, H-4 Confirms butene chain connectivity
HSQC H-1 (~5.05 ppm) C-1 (~114.5 ppm) Assigns C-1
HSQC Ar-CH₃ (~2.30 ppm) Ar-CH₃ (~19-21 ppm) Assigns methyl carbons
HMBC H-4 (~2.65 ppm) C-Ar (quat), C-Ar (CH) Connects butyl chain to aromatic ring
HMBC Ar-CH₃ (~2.30 ppm) C-Ar (quat), C-Ar (CH) Confirms methyl group positions

Should this compound be used as a monomer to create a polymer, solid-state NMR (ssNMR) would be a vital technique for characterizing the resulting material. Unlike solution NMR, ssNMR provides information about the polymer in its solid, bulk form. It can be used to study:

Microstructure : ssNMR can elucidate the tacticity (the stereochemical arrangement of chiral centers along the polymer chain) of poly(this compound). researchgate.net

Morphology : For semi-crystalline polymers, ssNMR can distinguish between crystalline and amorphous domains, providing insights into the degree of crystallinity.

Dynamics : The technique can probe molecular motions over a wide range of timescales, revealing information about chain mobility in different phases of the material. researchgate.net

Phase Separation : In copolymers or blends containing poly(this compound), ssNMR experiments can measure domain sizes and the extent of mixing between different polymer phases. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with a molecular formula of C₁₂H₁₆, the expected monoisotopic mass can be calculated with high precision. chemwhat.com

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₆

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. frontiersin.org It is an ideal method for analyzing the purity of a this compound sample or for identifying it within a complex mixture. researchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 160. The most prominent fragment ion would likely result from benzylic cleavage, a favorable fragmentation pathway for alkylbenzenes, leading to the loss of a propyl radical (•C₃H₅) to form a stable dimethylbenzyl or tropylium-type cation at m/z = 119. Other fragments corresponding to the loss of methyl groups or rearrangements could also be observed. This unique fragmentation pattern serves as a chemical fingerprint for identification. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each type of bond and functional group has characteristic vibrational frequencies, making techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy powerful tools for structural identification.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of its functional groups. For this compound, the FTIR spectrum is expected to be characterized by absorption bands corresponding to its vinyl group, the substituted aromatic ring, and the methyl and methylene (B1212753) groups.

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methyl and methylene groups, these absorptions are expected in the 3000-2850 cm⁻¹ range.

C=C Stretching: The vinyl C=C double bond should exhibit a characteristic absorption band around 1640 cm⁻¹. The aromatic C=C stretching vibrations usually appear as a set of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the vinyl group are anticipated in the 1000-900 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) will also give rise to characteristic C-H out-of-plane bending bands, typically in the 890-800 cm⁻¹ region.

While a specific experimental spectrum for this compound is not widely published, data from related compounds like 1,4-dimethylbenzene show strong C-H stretching vibrations from alkyl groups at wavenumbers between 2975 to 2845 cm⁻¹ and aryl C-H stretching from 3080 to 3030 cm⁻¹. docbrown.info Aromatic ring vibrations are also prominent near 1600 and 1500 cm⁻¹. docbrown.info

Table 1: Expected FTIR Peaks for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Alkyl C-H (CH₃, CH₂) Stretching 3000 - 2850
Vinyl C=C Stretching ~1640
Aromatic C=C Stretching 1600 - 1450
Vinyl C-H Out-of-plane Bending 1000 - 900
Aromatic C-H Out-of-plane Bending 890 - 800

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While both probe molecular vibrations, the selection rules differ. Generally, non-polar bonds with symmetric vibrations produce strong Raman signals, while polar bonds are more prominent in FTIR.

For this compound, the Raman spectrum would be particularly useful for identifying the C=C double bond of the butenyl group and the breathing modes of the aromatic ring. Expected prominent peaks would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring would be a strong and characteristic band.

C=C Stretching: The stretching vibration of the vinyl C=C bond is also expected to be a strong band in the Raman spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present.

Studies on similar molecules, such as 4-hydroxy-2,5-dimethylphenyl-benzophenone, have shown that in Raman spectra, the C=O frequency is observed at 1632 cm⁻¹, with peaks at 1607, 1587, and 1572 cm⁻¹ also being correlated with C=O and mixed with in-plane C-H deformations and C-C stretching modes. researchgate.netufc.br

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing Strong, characteristic band
Vinyl C=C Stretching Strong
Aromatic C=C Stretching Multiple bands
Aromatic C-H Stretching 3100 - 3000
Alkyl C-H (CH₃, CH₂) Stretching 3000 - 2850

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic structure.

For this compound, the chromophore is the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands:

The E2 band: An intense absorption band usually found at shorter wavelengths (around 200-220 nm), arising from a π → π* transition.

The B band: A less intense band at longer wavelengths (around 250-280 nm) with characteristic fine structure, also from a π → π* transition.

The presence of alkyl substituents on the benzene ring can cause a slight red shift (bathochromic shift) of these absorption maxima. The butenyl group, being an alkyl substituent, is expected to have a similar effect. For instance, p-xylene (B151628) (1,4-dimethylbenzene) has an absorption maximum around 265 nm. It is anticipated that this compound would exhibit a similar UV absorption profile.

Table 3: Expected UV-Vis Absorption for this compound

Transition Band Expected λmax (nm)
π → π* E2 ~210 - 230
π → π* B ~260 - 280

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. This method provides the absolute configuration and detailed information about bond lengths, bond angles, and intermolecular interactions.

As this compound is a liquid at room temperature, obtaining a single crystal would necessitate cryogenic techniques. Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. If such data were to be collected, it would provide the definitive, unambiguous structure of the molecule in the solid state.

Table of Compounds

Compound Name
This compound
2-but-3-enyl-1,4-dimethylbenzene
1,4-dimethylbenzene
4-hydroxy-2,5-dimethylphenyl-benzophenone

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is particularly valuable for identifying the specific crystalline phases or polymorphs of a compound, as different crystalline forms of the same chemical entity can exhibit distinct physical and chemical properties. ncl.ac.uk The principle of PXRD lies in the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for its identification.

In the context of substituted butenes and their derivatives, PXRD can provide crucial information about the crystalline arrangement of molecules in the solid state. For instance, a study on 4,4′-diisocyano-3,3′-dimethylbiphenyl utilized powder diffraction data to refine the crystal structure using the Rietveld method. nih.gov Although no specific PXRD data for this compound is readily available in the searched literature, the methodology applied to analogous compounds is directly transferable.

The process of PXRD analysis involves several key steps:

Sample Preparation: A small amount of the crystalline sample is finely ground to ensure a random orientation of the crystallites.

Data Collection: The powdered sample is exposed to a beam of X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). ncl.ac.uk

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with databases of known crystalline phases, such as the Crystallography Open Database (COD), to identify the compound. ncl.ac.uk

Quantitative Phase Analysis (QPA): PXRD can also be used to determine the relative amounts of different crystalline phases in a mixture. mdpi.com This is achieved by analyzing the intensities of the diffraction peaks corresponding to each phase. Doping methods, where a known amount of a reference material is added to the sample, can enhance the accuracy of QPA. mdpi.comresearchgate.net

For a hypothetical crystalline sample of this compound, PXRD analysis would yield a unique diffraction pattern. The positions and intensities of the diffraction peaks would be determined by the unit cell parameters (a, b, c, α, β, γ) and the arrangement of the atoms within the unit cell. In the absence of experimental data for this specific compound, a representative table format for reporting such findings is provided below, based on data for a different substituted butene derivative. researchgate.net

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Substituted Butene

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.44.3580
22.14.0260
25.83.4530
30.72.9150

This table is illustrative and does not represent actual data for this compound.

The analysis of such data would allow for the unambiguous identification of the crystalline phase of this compound and could distinguish it from potential polymorphs or impurities. The ability of PXRD to rapidly provide information on the crystalline state is crucial in materials science and pharmaceutical applications where polymorphism can significantly impact a substance's properties. ncl.ac.uk Furthermore, studies on related polymorphic compounds like poly(1-butene) have demonstrated the utility of techniques like small-angle X-ray scattering (SAXS) in conjunction with wide-angle X-ray diffraction (WAXD) to investigate lamellar structures during crystallization and phase transitions. bohrium.com

Chromatographic Methods for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz This information is critical as the molecular weight of a polymer significantly influences its physical properties, such as its mechanical strength, viscosity, and thermal stability. lcms.cz

When this compound undergoes polymerization, it forms poly(this compound). GPC is the primary method to characterize the resulting polymer chains. The principle of GPC involves separating polymer molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with porous gel beads. nih.gov Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer retention time.

The output from a GPC instrument is a chromatogram showing the detector response as a function of elution volume or time. This chromatogram represents the molecular weight distribution of the polymer sample. Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

While no specific GPC data for poly(this compound) was found, the analysis would follow established protocols for other polymers. For instance, the GPC analysis of aliphatic polysulfones like poly(butene-1 sulfone) is crucial for ensuring reproducible lithographic properties, highlighting the importance of accurate molecular weight determination. taylorfrancis.com A mathematical model for the time evolution of molecular weight distribution in olefin polymerizations has also been developed, which could be applicable to the polymerization of this compound. mdpi.com

Table 2: Illustrative GPC Data for a Polymer Sample

ParameterValue
Mn ( g/mol )55,000
Mw ( g/mol )82,500
PDI (Mw/Mn)1.5
Peak Molecular Weight (Mp) ( g/mol )78,000

This table is for illustrative purposes only.

It is important to note that interactions between the polymer and the column packing material can sometimes lead to inaccurate molecular weight determination. nih.govmpg.de Therefore, careful selection of the mobile phase and column type is crucial for reliable GPC analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. basicmedicalkey.com It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For a small molecule like this compound, HPLC is an ideal method for assessing its purity. A typical HPLC setup would consist of a solvent delivery system, a sample injector, a column, a detector (e.g., UV-Vis), and a data acquisition system. basicmedicalkey.com The choice of stationary phase and mobile phase is critical for achieving good separation. For non-polar compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). sielc.com

A hypothetical HPLC analysis of a sample of this compound would likely show a major peak corresponding to the compound and potentially smaller peaks for any impurities. The retention time of the major peak would be characteristic of the compound under the specific chromatographic conditions used. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

While specific HPLC methods for this compound are not detailed in the provided search results, methods for similar compounds, such as the separation of 2,3-dimethyl-1-butene, have been described. sielc.com These methods often use a C18 column with a mobile phase of acetonitrile and water, sometimes with an acid modifier like formic acid for better peak shape. sielc.comlcms.cz The detection is typically done using a UV detector at a wavelength where the analyte absorbs, or by mass spectrometry for more definitive identification. lcms.cznih.gov

Table 3: Representative HPLC Parameters for Analysis of a Substituted Butene

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time5.8 min

This table presents typical parameters and is not based on actual analysis of this compound.

HPLC is also instrumental in separating isomers and diastereomers, which can be crucial if the synthesis of this compound could potentially yield isomeric byproducts. nih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers if the compound is chiral and a single enantiomer is desired. biotecha.ltsigmaaldrich.com

Derivatives and Analogues of 4 2,5 Dimethylphenyl 1 Butene

Synthesis and Characterization of Functionalized Butenes

The synthesis of functionalized butenes, analogous to 4-(2,5-dimethylphenyl)-1-butene, employs a variety of chemical strategies to introduce polar functional groups and other moieties onto the butene backbone. These methods are crucial for modifying the properties of these materials, for instance, to improve surface characteristics or to prepare them for further polymerization reactions. rsc.orgnih.govrsc.org

One prominent method involves the partial hydrogenation of 1,2-enriched poly(1,3-butadiene) to create a polymer structure similar to poly(1-butene) that retains reactive C=C double bonds. rsc.org These double bonds are then targeted for further modification. The thiol-ene "click" reaction is a particularly effective technique for this functionalization due to its mild reaction conditions, tolerance for various functional groups, and broad substrate scope. rsc.orgrsc.org This reaction can be used to introduce hydroxyl groups, which can then serve as initiation sites for ring-opening polymerizations, leading to graft copolymers like poly(1-butene)-g-poly(ε-caprolactone). rsc.orgrsc.org

Another approach involves the copolymerization of butene-1 with functional monomers. For example, butene-1 can be copolymerized with 6-iodo-1-hexene, followed by a reaction with reagents like thioglycerol to introduce hydroxyl groups onto the polymer chain. nih.gov The degree of functionalization can be controlled by adjusting the reaction conditions or the amount of the thiol compound used. rsc.org

Characterization of these functionalized polymers is typically performed using nuclear magnetic resonance (¹H NMR) spectroscopy to confirm the successful incorporation of the functional groups and to determine the degree of functionalization. rsc.orgnih.gov

Table 1: Methods for the Synthesis of Functionalized Butenes

Method Starting Material Reagents Functional Group Introduced Reference
Thiol-ene Reaction Partially hydrogenated 1,2-polybutadiene Mercapto-1,2-propanediol, AIBN Hydroxyl (-OH) rsc.org
Copolymerization & Post-modification Butene-1, 6-iodo-1-hexene Thioglycerol Hydroxyl (-OH) nih.gov
One-pot Cross-Coupling Aryl bromides, Lithium 1-methoxy-1,3-butadienes Pd-catalyst Carbonyl (=O) researchgate.net

This table is generated based on synthetic methodologies for analogous and related butene structures.

Structure-Reactivity Relationships in Analogous Compounds

The reactivity of aryl-butenes and related olefinic compounds is intrinsically linked to their molecular structure. Key factors influencing reactivity include the substitution pattern of the alkene (mono-, di-, tri-, or tetra-substituted), the stereochemistry (cis vs. trans), and the electronic nature of the substituents on both the alkene and the aromatic ring. stackexchange.comchemrxiv.org

In general, monosubstituted alkenes are more reactive in hydrogenation reactions than more highly substituted alkenes because alkyl groups attached directly to the double bond provide stabilization. stackexchange.com Therefore, a terminal alkene like that in this compound is expected to be more reactive towards hydrogenation than an internal butene isomer. Furthermore, cis isomers are typically less stable and therefore more reactive than their trans counterparts due to steric strain. stackexchange.com

The presence of an aromatic ring introduces further complexity. The reactivity of the olefinic bond can be significantly altered by the electronic properties of the substituents on the phenyl ring. chemrxiv.org Electron-donating groups on the aromatic ring increase the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density of the double bond, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. chemrxiv.org Studies on analogous systems like substituted β-nitrostyrenes have demonstrated that the rate of reaction is highly dependent on the substituents present on the phenyl ring. chemrxiv.org

Impact of Aromatic Substituents on Chemical Behavior

Substituents on the aromatic ring exert a profound influence on the chemical behavior of aryl-alkene compounds through a combination of inductive and resonance effects. libretexts.orglibretexts.org These effects alter the electron density of the benzene (B151609) ring, which in turn affects its reactivity towards electrophilic substitution and modifies the properties of the attached side chains. libretexts.orgtiktok.com

Substituents are broadly classified into two categories:

Activating groups: These groups donate electrons to the aromatic ring, making it more electron-rich and therefore more reactive towards electrophiles than benzene itself. Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups. libretexts.orgtiktok.com The dimethyl substituents in this compound are weakly activating alkyl groups. These groups direct incoming electrophiles to the ortho and para positions.

Deactivating groups: These groups withdraw electrons from the aromatic ring, making it less electron-rich and less reactive towards electrophiles. Examples include nitro (-NO2), cyano (-CN), carbonyl (-CHO, -COR), and sulfonyl groups. libretexts.orgtiktok.com Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception; they are deactivating but direct ortho and para. tiktok.com

The magnitude of this effect can be substantial. For instance, an -OH group can make a benzene ring about 1,000 times more reactive in nitration reactions, while an -NO2 group can make it over 10 million times less reactive. tiktok.com When multiple substituents are present on the ring, their effects are generally additive. Their directing influences can either be reinforcing (acting in concert) or antagonistic (opposing each other). msu.edu In the case of this compound, the two methyl groups at positions 2 and 5 would cooperatively direct electrophilic attack towards positions 1, 3, 4, and 6, although steric hindrance would play a significant role in the final product distribution.

Table 2: Classification and Directing Effects of Common Aromatic Substituents

Substituent Group Example Nature Reactivity Effect Directing Effect Reference
Alkyl -CH₃ Electron-donating Activating (Weak) Ortho, Para libretexts.org
Hydroxyl -OH Electron-donating Activating (Strong) Ortho, Para tiktok.com
Nitro -NO₂ Electron-withdrawing Deactivating (Strong) Meta tiktok.com
Halogen -Cl, -Br Electron-withdrawing (Inductive), Electron-donating (Resonance) Deactivating (Weak) Ortho, Para tiktok.com

Exploration of Chiral Analogues and Enantioselective Synthesis

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the fields of materials science and pharmaceuticals. For analogues of this compound, chirality could be introduced at several positions, for instance, by creating a chiral center on the butene chain. The synthesis of single enantiomers of such chiral analogues requires enantioselective methods.

Gold-catalyzed reactions have emerged as a powerful tool for enantioselective synthesis. For example, the gold-catalyzed intramolecular hydroarylation of specific alkynes using chiral phosphonite ligands derived from BINOL has been used to synthesize 1-aryl substituted benzo nih.govcarbohelicenes with excellent yields and high enantioselectivity (up to 98% ee). nih.gov Similarly, chiral gold complexes have been used in asymmetric aldol (B89426) reactions and cyclopropanation reactions, demonstrating the versatility of gold catalysis in creating chiral centers with high stereocontrol. wikipedia.org

The convergent synthesis of complex natural products also provides examples of powerful enantioselective strategies. In the synthesis of the polyene antibiotic rimocidinolide methyl ester, key stereocenters were established using methods like Noyori's asymmetric hydrogenation and substrate-controlled reductions. organic-chemistry.org These strategies, which involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction, could be adapted for the enantioselective synthesis of chiral butene derivatives.

The development of such enantioselective routes is critical for exploring the specific properties of individual enantiomers of chiral analogues of this compound, as different enantiomers of a chiral compound often exhibit distinct biological activities and physical properties.

Future Research Directions and Unexplored Avenues for 4 2,5 Dimethylphenyl 1 Butene Research

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount objective in modern chemical synthesis. For 4-(2,5-Dimethylphenyl)-1-butene, future research will likely focus on developing synthetic pathways that are not only efficient in their yield but also environmentally benign.

Current synthetic strategies for similar aryl-alkene compounds often rely on traditional cross-coupling reactions which may involve harsh reagents and solvents. The future lies in adapting and optimizing greener alternatives. Research could explore the use of aqueous media for synthesis, thereby reducing the reliance on volatile organic compounds. Palladium-catalyzed cross-coupling reactions in water have already shown promise for the synthesis of allylic compounds and could be a key area of investigation for this specific molecule.

Another promising avenue is the application of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. This technique has been successfully used for the allylation of aldehydes and ketones and could be adapted for the synthesis of this compound, potentially leading to a more energy-efficient and waste-reducing process.

Biocatalysis also presents a significant opportunity for sustainable synthesis. oulu.fiepa.gov The use of enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical catalysts. Future studies could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming steps in the synthesis of this compound.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Synthetic RoutePotential AdvantagesResearch Focus
Aqueous Phase Synthesis Reduced use of organic solvents, improved safety profile.Optimization of catalyst systems for water solubility and reactivity.
Mechanochemistry Solvent-free or minimal solvent use, potential for higher energy efficiency.Development of specific grinding and milling techniques for the reactants.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Discovery and engineering of enzymes for the specific synthetic transformation.
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability.Design of continuous flow reactors and optimization of reaction parameters.

Design of Novel Catalytic Systems with Enhanced Selectivity and Activity

The efficiency and selectivity of the synthesis of this compound are intrinsically linked to the catalyst employed. Future research will undoubtedly focus on the design of novel catalytic systems that can overcome the challenges associated with sterically hindered substrates and provide precise control over the reaction outcome.

The development of bifunctional catalysts that can perform multiple reaction steps in a single pot is another exciting prospect. For instance, a catalyst that combines isomerization and metathesis capabilities could streamline the synthesis of this compound from different starting materials. semanticscholar.orgresearchgate.net

Key areas for future catalyst development are summarized in Table 2.

Catalyst TypeTarget ReactionKey Research Objectives
Palladium-Phosphine Complexes Suzuki-Miyaura, Heck CouplingEnhanced activity for sterically hindered substrates, improved catalyst stability and turnover number.
Ruthenium/Molybdenum Metathesis Catalysts Olefin MetathesisHigher selectivity for terminal olefins, increased tolerance to functional groups.
Bifunctional Catalysts Isomerization-MetathesisCombination of acidic and metallic sites for one-pot reactions.
Nanocatalysts Various Cross-Coupling ReactionsImproved recyclability, higher surface area for increased activity.

Exploration of Advanced Polymer Architectures and Composites

The presence of a polymerizable vinyl group and an aromatic ring in this compound makes it an interesting monomer for the synthesis of advanced polymers. Future research is expected to explore the creation of novel polymer architectures and composites with tailored properties.

The polymerization of substituted styrenes is a well-established field, and techniques like Atom Transfer Radical Polymerization (ATRP) have been shown to provide good control over the polymerization of these monomers. sigmaaldrich.comibm.com Future studies could apply ATRP and other controlled radical polymerization techniques to this compound to synthesize well-defined homopolymers and block copolymers. The bulky dimethylphenyl group is likely to influence the polymer's properties, potentially leading to materials with high thermal stability and unique mechanical properties.

The creation of graft copolymers, where chains of another polymer are grown from the poly(this compound) backbone, is another area ripe for exploration. acs.org This could lead to the development of thermoplastic elastomers or materials with tunable surface properties. Furthermore, the incorporation of this monomer into composites with inorganic fillers could enhance the mechanical and thermal properties of the resulting materials. epa.gov

Potential polymer architectures and their prospective applications are outlined in Table 3.

Polymer ArchitectureSynthesis MethodPotential Properties and Applications
Homopolymers Controlled Radical PolymerizationHigh glass transition temperature, thermal stability; for use in high-performance plastics.
Block Copolymers Living Anionic or Controlled Radical PolymerizationSelf-assembly into ordered nanostructures; for use in nanotechnology and drug delivery.
Graft Copolymers "Grafting from" or "grafting to" methodsCombination of properties from backbone and grafted chains; for use as compatibilizers or thermoplastic elastomers.
Composites Melt blending with fillersEnhanced mechanical strength, flame retardancy; for use in automotive and construction materials.

Predictive Modeling for High-Throughput Research and Material Design

The traditional, trial-and-error approach to chemical research is time-consuming and resource-intensive. Predictive modeling and computational chemistry offer a powerful alternative for accelerating the discovery and optimization of new synthetic routes and materials based on this compound.

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the performance of different catalysts for the synthesis of the target molecule. kaust.edu.sa This computational screening can help to identify the most promising catalyst candidates before they are synthesized and tested in the lab, saving significant time and resources.

For polymer design, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of polymers derived from this compound based on their molecular structure. pageplace.degoogle.com These models can be used to screen virtual libraries of polymers and identify those with the desired combination of properties, such as high thermal stability, specific mechanical strength, or desired optical properties.

High-throughput screening (HTS) methodologies, guided by computational models, can be used to rapidly test a large number of reaction conditions or catalyst formulations. sigmaaldrich.comunchainedlabs.comdntb.gov.ua This approach can significantly accelerate the optimization of the synthesis of this compound and the polymers derived from it.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The potential impact of AI and ML on the research of this compound is vast and transformative, promising to usher in a new era of rapid and efficient chemical discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Dimethylphenyl)-1-butene, and how can intermediates be characterized?

  • Methodology : A plausible route involves Grignard reagent coupling. For example, reacting 2,5-dimethylphenylmagnesium bromide (prepared from 2,5-dimethylbromobenzene and magnesium) with a suitable alkenyl halide (e.g., 1-butenyl bromide) under anhydrous conditions. Post-reaction quenching with ammonium chloride and purification via fractional distillation or column chromatography is advised.
  • Characterization : Confirm intermediates using 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, allylic protons at δ 2.1–2.5 ppm) and GC-MS (molecular ion peak at m/z 174.3). Reference analytical protocols from similar aryl-alkene syntheses .

Q. How can the purity and stability of this compound be assessed under standard laboratory conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column, employing a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) as described in chromatographic assays for structurally related compounds .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy (λ~270 nm for conjugated alkenes). Compare degradation products with synthetic standards .

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

  • Methodology :

  • NMR : Utilize 13C^{13}C-DEPT to distinguish quaternary carbons (e.g., aromatic carbons at ~125–140 ppm) and allylic carbons (~30–35 ppm).
  • IR : Confirm the presence of C=C stretching vibrations (~1640 cm1^{-1}) and aromatic C-H bends (~700–800 cm1 ^{-1}).
  • Cross-validate with computational methods (DFT calculations for expected 1H^1H-NMR shifts) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2/PPh3_3) or nickel complexes for Suzuki-Miyaura coupling of 2,5-dimethylphenylboronic acid with 1-butenyl halides.
  • Reaction Parameters : Optimize temperature (80–120°C), solvent (toluene/DMF), and base (K2_2CO3_3). Monitor progress via TLC (hexane:ethyl acetate, 9:1).
  • Yield Analysis : Compare GC-MS integration of product peaks against internal standards (e.g., biphenyl) .

Q. What strategies can address contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Investigate rotational isomerism using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
  • Stereochemical Analysis : Perform NOESY experiments to detect spatial proximity between the alkenyl protons and methyl groups on the aryl ring.
  • Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra of proposed conformers and match experimental data .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?

  • Methodology :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) based on the compound’s lipophilic aryl-alkene structure.
  • Assay Design : Use fluorometric or colorimetric assays (e.g., CYP3A4 inhibition via luciferin-IPA conversion). Include positive controls (e.g., ketoconazole) and measure IC50_{50} values.
  • Data Validation : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC50_{50} .

Q. What analytical approaches can identify degradation products of this compound under oxidative conditions?

  • Methodology :

  • Stress Testing : Expose the compound to H2_2O2_2/UV light and analyze via LC-MS/MS (Q-TOF) in positive ion mode.
  • Fragmentation Patterns : Compare MS2^2 spectra with databases (e.g., NIST) to identify epoxides or hydroxylated derivatives.
  • Quantitation : Use external calibration curves for suspected degradants (e.g., 4-(2,5-Dimethylphenyl)-1,2-epoxybutane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.